molecular formula C21H19N7 B592082 Pde10-IN-1

Pde10-IN-1

Cat. No.: B592082
M. Wt: 369.4 g/mol
InChI Key: ZLHNYULRKIEGAY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SEP-0372814 involves several steps, starting with the preparation of the core structure, which includes a cyclopropyl group attached to a triazolo-pyrazine moiety. The synthetic route typically involves:

Industrial production methods for SEP-0372814 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SEP-0372814 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SEP-0372814 has several scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 10A.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic nucleotides.

    Medicine: Explored for potential therapeutic applications in neurological disorders due to its role in modulating neurotransmitter signaling.

    Industry: Utilized in the development of new pharmacological agents targeting PDE10A.

Mechanism of Action

SEP-0372814 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, SEP-0372814 increases the levels of cAMP and cGMP, leading to enhanced signaling through these pathways. This modulation of cyclic nucleotide signaling is crucial for its effects on neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

SEP-0372814 is unique due to its high specificity and potency as a PDE10A inhibitor. Similar compounds include:

SEP-0372814 stands out due to its selectivity for PDE10A, making it a valuable tool for studying this specific enzyme and its associated pathways.

Biological Activity

Pde10-IN-1 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The biological activity of this compound has been investigated across various studies, revealing its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer.

PDE10A is predominantly expressed in the striatum of the brain, where it modulates dopaminergic signaling. Inhibition of PDE10A leads to increased levels of cAMP and cGMP, which can enhance neurotransmitter signaling and has implications for treating conditions such as schizophrenia and Huntington's disease . The compound this compound selectively inhibits PDE10A with an IC50 value reported to be around 2.8 nmol/L, demonstrating over 3500-fold selectivity against other PDE isoforms .

Neuropsychiatric Disorders

This compound has been studied for its potential use in treating Tourette Syndrome and schizophrenia . Clinical trials involving PDE10A inhibitors have shown promise in alleviating psychotic symptoms. For instance, the compound PF-02545920 demonstrated significant occupancy of PDE10A in the brain and was well-tolerated in patients with schizophrenia .

Cancer Treatment

Recent research indicates that PDE10A is overexpressed in certain cancers, including colon and lung cancers. This overexpression suggests that PDE10A inhibitors like this compound could serve as effective anticancer agents by suppressing tumor growth through modulation of cGMP/PKG signaling pathways. Studies have shown that high concentrations of PDE10 inhibitors can inhibit cancer cell proliferation in vitro, highlighting their potential as targeted therapies .

Case Studies

  • Schizophrenia : A study involving PF-02545920 indicated that doses achieving 45–63% occupancy of PDE10A resulted in improved clinical outcomes for patients experiencing acute psychotic symptoms .
  • Pulmonary Arterial Hypertension (PAH) : A novel benzimidazole derivative exhibited significant efficacy against PAH, with an oral bioavailability of 50%, further supporting the therapeutic potential of PDE10 inhibition .

Data Table: Summary of Biological Activities

Study Compound IC50 (nmol/L) Selectivity Therapeutic Area Key Findings
This compound2.8>3500-foldPAHImproved hemodynamics in rat models
PF-025459200.44Not specifiedSchizophreniaSignificant symptom reduction
Not specifiedHighNot specifiedCancerInhibition of growth in colon cancer cells

Properties

IUPAC Name

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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